(2-Acetamidophenyl) 4-chlorobenzoate
Description
(2-Acetamidophenyl) 4-chlorobenzoate is an ester derivative combining a 4-chlorobenzoate moiety with a 2-acetamidophenol group. Its molecular formula is C₁₅H₁₂ClNO₃, with an average molecular mass of 289.71 g/mol (inferred from structural analogs) . The compound features a para-chlorine substituent on the benzoate ring and an acetamido group (-NHCOCH₃) at the ortho position of the phenyl ester, which may influence its electronic properties, solubility, and biological interactions.
Synthesis typically involves the reaction of 2-acetamidophenol with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) under mild conditions, analogous to methods used for structurally related esters like 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (88% yield) . The chloro substituent enhances electrophilicity, facilitating nucleophilic acyl substitution reactions .
Properties
IUPAC Name |
(2-acetamidophenyl) 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-10(18)17-13-4-2-3-5-14(13)20-15(19)11-6-8-12(16)9-7-11/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZQDVNDSZBHDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetamidophenyl) 4-chlorobenzoate typically involves the esterification of 2-acetamidophenol with 4-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Time: Several hours to complete the reaction
Industrial Production Methods
On an industrial scale, the production of (2-Acetamidophenyl) 4-chlorobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2-Acetamidophenyl) 4-chlorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-acetamidophenol and 4-chlorobenzoic acid.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Cl2, Br2)
Oxidation: Oxidizing agents like potassium permanganate (KMnO4)
Reduction: Reducing agents like sodium borohydride (NaBH4)
Major Products Formed
Hydrolysis: 2-Acetamidophenol and 4-chlorobenzoic acid
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
(2-Acetamidophenyl) 4-chlorobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Materials Science: The compound can be used in the development of polymers and advanced materials with specific properties.
Biological Studies: It serves as a model compound in studies of enzyme interactions and metabolic pathways.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (2-Acetamidophenyl) 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected 4-Chlorobenzoate Derivatives
Key Observations :
- Electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring increase the electrophilicity of the carbonyl carbon, enhancing reactivity in nucleophilic reactions. For example, vinyl 4-chlorobenzoate exhibits higher reactivity in amidation than its non-chlorinated analog .
- Steric effects vary significantly: ortho-substituted derivatives (e.g., 2-chloro-6-fluorophenyl) show restricted rotational freedom, whereas para-substituted analogs (e.g., coumarin derivatives) maintain planar geometries conducive to π-π stacking .
Key Observations :
- Solvent-less conditions (e.g., for vinyl 4-chlorobenzoate) offer superior green metrics but require reactive substrates .
- Triethylamine-mediated reactions (e.g., coumarin and acetamidophenyl derivatives) achieve high yields (>85%) but depend on stoichiometric base use .
- Esterification efficiency correlates with substituent electronics: electron-deficient aryl groups (e.g., 4-chlorobenzoyl) accelerate reaction rates compared to non-halogenated analogs .
Key Observations :
- The acetamido group may enhance bioactivity by facilitating target binding via hydrogen bonding, as seen in copper complexes with antibacterial effects .
- 4-Chlorobenzoate derivatives are often metabolized by enzymes like 4-chlorobenzoate:CoA ligase, which shows specificity for para-substituted substrates over ortho/meta isomers .
Substrate Specificity in Enzymatic Systems
- 4-Chlorobenzoate:CoA ligase selectively processes para-chlorinated benzoates, with residue Lys107 critical for substrate binding. Mutants (e.g., K107T) lose activity toward 4-chlorobenzoate but gain affinity for 3-chlorobenzoate, highlighting the importance of substituent position .
- This enzymatic specificity suggests that (2-acetamidophenyl) 4-chlorobenzoate may resist degradation in certain biological systems, unlike its ortho-chlorinated analogs.
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